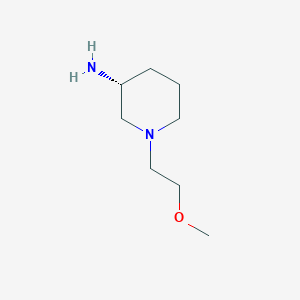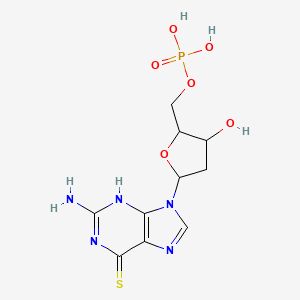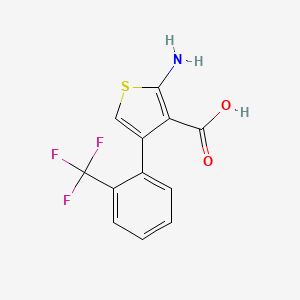
(3R)-1-(2-methoxyethyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” is a chiral organic compound with the following structural formula:
This compound
It belongs to the class of piperidine derivatives and contains a piperidine ring substituted with an ethyl group bearing a methoxy (CH₃O) moiety. The compound’s chirality arises from the presence of a stereocenter at the third carbon atom of the piperidine ring.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the reduction of a precursor ketone or aldehyde using a chiral reducing agent. For example, the ketone precursor can be obtained via reductive amination of 2-methoxyethylamine with an appropriate aldehyde. The reduction step can be performed using a chiral catalyst or a stereoselective reducing agent.
b. Reaction Conditions
The reduction reaction typically occurs under mild conditions, such as using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel or palladium on carbon). The choice of solvent and temperature influences the stereoselectivity of the reaction.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability are crucial for efficient production.
Analyse Chemischer Reaktionen
a. Types of Reactions
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” can participate in various chemical reactions:
Reduction: The compound can undergo stereoselective reduction to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyethyl group.
Functionalization: The compound can be functionalized by introducing other substituents.
b. Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a chiral catalyst (e.g., rhodium-based catalysts) or metal hydrides (e.g., lithium aluminum hydride, NaBH₄).
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides) and appropriate solvents (e.g., DMF, DMSO).
Functionalization: Various reagents based on the desired functional group (e.g., Grignard reagents, acylating agents).
c. Major Products
The major products depend on the specific reaction conditions. Reduction yields the chiral amine, while substitution and functionalization lead to modified derivatives.
Wissenschaftliche Forschungsanwendungen
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: In the synthesis of complex molecules.
Catalysis: As a ligand in asymmetric catalysis.
Wirkmechanismus
The compound’s mechanism of action varies based on its specific use. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with identical substituents, we can compare it to other piperidine-based amines. Its uniqueness lies in the combination of chirality, methoxyethyl substitution, and piperidine ring.
Similar Compounds:
- Piperidine
- N-Methylethylamine
- N-Ethylpiperidine
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(3R)-1-(2-methoxyethyl)piperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
DXKXCEYSOXUATJ-MRVPVSSYSA-N |
Isomerische SMILES |
COCCN1CCC[C@H](C1)N |
Kanonische SMILES |
COCCN1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)






![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)




